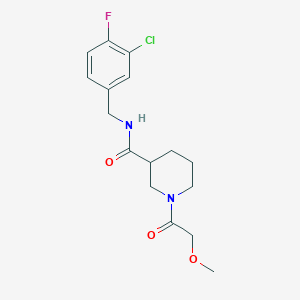
3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one, also known as PDKI, is a small molecule inhibitor that has shown promising potential in various scientific research applications. This molecule has been extensively studied for its ability to inhibit the activity of protein kinase C (PKC), a key signaling pathway in the body.
Mécanisme D'action
3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one works by inhibiting the activity of PKC, a key signaling pathway in the body that is involved in a variety of cellular processes, including cell growth, proliferation, and differentiation. By inhibiting the activity of PKC, this compound can disrupt these cellular processes and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the growth and proliferation of cancer cells, this compound has also been shown to have anti-inflammatory effects, as it can inhibit the activity of inflammatory cytokines. This compound has also been shown to have neuroprotective effects, as it can protect against oxidative stress and inhibit the activity of beta-amyloid.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for PKC. Unlike other PKC inhibitors, this compound does not inhibit the activity of other kinases, making it a highly specific inhibitor of PKC. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research on 3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one. One area of research is the development of more potent and selective inhibitors of PKC. Another area of research is the development of new methods for synthesizing this compound, which could improve its purity and yield. Additionally, further studies are needed to investigate the potential uses of this compound in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.
Méthodes De Synthèse
3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one can be synthesized using a variety of methods, including one-pot synthesis, microwave-assisted synthesis, and solid-phase synthesis. One of the most common methods of synthesis involves the reaction of 2-aminoacetophenone with pyrrolidine in the presence of an acid catalyst, followed by cyclization with isatin. This method yields this compound in high purity and yield.
Applications De Recherche Scientifique
3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting PKC, which is overexpressed in many types of cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
Propriétés
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-11(10-6-3-7-13-10)8-4-1-2-5-9(8)14-12/h1-2,4-5,14-15H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFDJUUQNPPJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-cyano-5-(4-methoxyphenyl)-2-furyl]-2-thiophenecarboxamide](/img/structure/B5679012.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5679022.png)
![4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5679030.png)
![(3S*,4S*)-3-{ethyl[2-(1H-pyrazol-1-yl)ethyl]amino}-4-hydroxy-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5679038.png)

![ethyl 5-ethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5679053.png)
![6-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-7H-purine](/img/structure/B5679058.png)
![6-ethyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5679066.png)
![9-[2-(methylthio)propanoyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5679069.png)

![8-methoxy-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}chromane-3-carboxamide](/img/structure/B5679081.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(methylthio)acetyl]piperidine](/img/structure/B5679093.png)
![1-{[(4-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5679099.png)